Amylferrocene; 0.97
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Description
Ferrocene is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom . It has found a wide range of applications in various fields, such as fuel additives to improve their performance and reduce emissions; electrochemical sensors to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals; catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions; and medicinal chemistry in the development of anticancer, antiviral, and antimicrobial drugs .
Synthesis Analysis
Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .
Molecular Structure Analysis
The molecule of ferrocene is a complex consisting of two cyclopentadienyl rings sandwiching a central iron atom . It is an orange solid with a camphor-like odor that sublimes above room temperature, and is soluble in most organic solvents .
Chemical Reactions Analysis
Ferrocene shows aromatic properties and is very stable . This article covers the synthesis of ferrocene and several reactions done with it as well as characterizing the products with NMR spectroscopy .
Physical And Chemical Properties Analysis
Ferrocene is used as a potential electrode material in redox flow batteries due to its reversible redox behavior and high stability . It is also used as a lubricant to improve the performance and longevity of engines and industrial machinery .
Future Directions
Ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The horizon of ferrocene chemistry continues to expand with new advancements in the synthesis and applications of ferrocene derivatives .
properties
CAS RN |
53954-86-2 |
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Product Name |
Amylferrocene; 0.97 |
Molecular Formula |
C15H20Fe-6 |
Molecular Weight |
256.16 g/mol |
IUPAC Name |
cyclopentane;iron;5-(2-methylbutan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.C5H5.Fe/c1-4-10(2,3)9-7-5-6-8-9;1-2-4-5-3-1;/h5-8H,4H2,1-3H3;1-5H;/q-1;-5; |
InChI Key |
AJAVAWLMPZGZIA-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Canonical SMILES |
CCC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
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